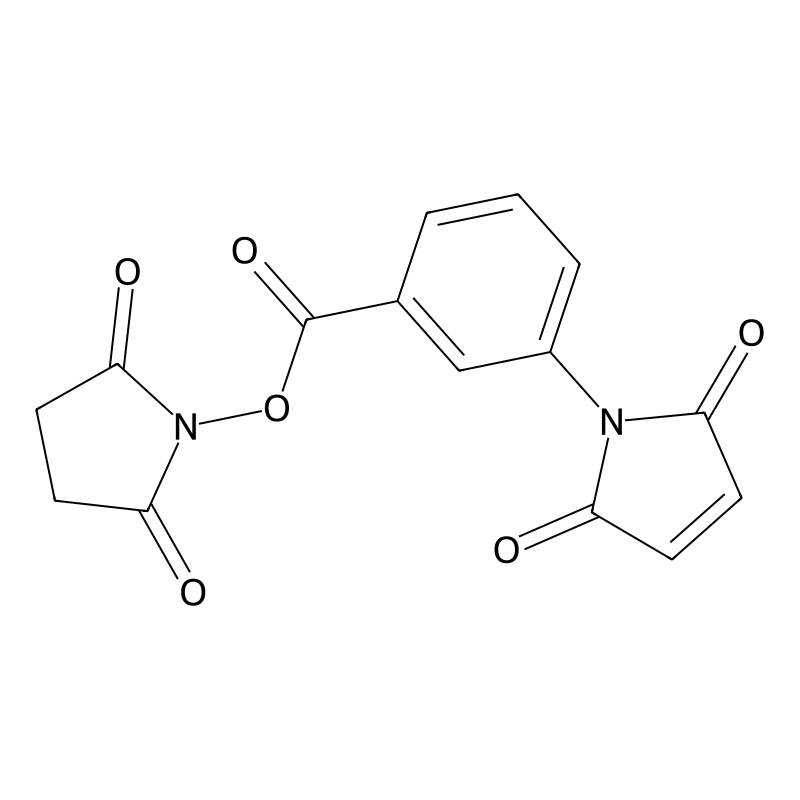

3-Maleimidobenzoic acid N-hydroxysuccinimide ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Heterobifunctional Coupling Agent

3-Maleimidobenzoyl N-hydroxysuccinimide (MBS) is a valuable tool in scientific research due to its function as a heterobifunctional coupling agent. This means it possesses two distinct reactive groups that can form covalent bonds with different types of molecules [, ]. One end of the molecule features an N-hydroxysuccinimide (NHS) ester group, which readily reacts with primary amines (present in proteins and other biomolecules). The other end boasts a maleimide group, known for its reactivity with thiol (sulfhydryl) groups found in cysteine residues of proteins [, ].

This unique bifunctional property allows MBS to covalently link molecules containing primary amines with those containing thiols. This capability finds applications in various research fields, including:

- Enzyme Immunoconjugate Formation: MBS plays a crucial role in creating enzyme immunoconjugates, which are hybrid molecules combining enzymes with antibodies []. The NHS ester end of MBS reacts with the primary amines on the antibody, while the maleimide group targets thiol groups on the enzyme. This creates a stable linkage between the two molecules, enabling the development of sensitive immunoassays for research and diagnostic purposes [].

Protein Cross-linking

Another significant application of MBS lies in protein cross-linking. This technique involves covalently linking two or more protein molecules, allowing researchers to study protein-protein interactions and investigate protein structure and function [].

The NHS ester group of MBS reacts with primary amines on one protein, while the maleimide group targets a thiol group on another protein. This forms a cross-link between the two proteins, enabling researchers to analyze protein interactions and gain insights into protein complexes involved in various cellular processes [].

Other Applications

Beyond the aforementioned applications, MBS finds use in other areas of scientific research, such as:

- Drug Delivery Systems: MBS can be used to create targeted drug delivery systems by attaching drugs containing thiol groups to carriers like liposomes or nanoparticles possessing primary amines.

- Biomaterial Modification: Researchers can employ MBS to modify the surface properties of biomaterials, potentially influencing cell adhesion and other cellular interactions.

3-Maleimidobenzoic acid N-hydroxysuccinimide ester is a chemical compound with the molecular formula C₁₅H₁₀N₂O₆ and a molecular weight of approximately 314.26 g/mol. It is characterized by its off-white solid appearance and has a melting point range of 175-177°C. This compound is primarily utilized as a coupling reagent in bioconjugation processes due to its ability to form stable linkages between amine and sulfhydryl groups, making it valuable in various biochemical applications .

The primary chemical reaction involving 3-Maleimidobenzoic acid N-hydroxysuccinimide ester is the formation of covalent bonds between amines and sulfhydryl groups. The reaction occurs through the nucleophilic attack of a thiol group on the maleimide moiety, resulting in a thioether bond. This reaction is irreversible and non-cleavable, which is advantageous for creating stable conjugates in protein labeling and crosslinking applications. The presence of the N-hydroxysuccinimide ester enhances the reactivity towards amines, facilitating efficient coupling reactions .

3-Maleimidobenzoic acid N-hydroxysuccinimide ester exhibits significant biological activity as a crosslinker in protein chemistry. It is commonly used to create enzyme immunoconjugates, allowing for the development of sensitive assays for detecting proteins and antibodies. The stability of the formed conjugates makes this compound particularly useful in therapeutic applications, such as targeted drug delivery systems and vaccine development .

The synthesis of 3-Maleimidobenzoic acid N-hydroxysuccinimide ester typically involves the following steps:

- Formation of Maleimide Derivative: The starting material, maleic anhydride, is reacted with an appropriate aromatic compound to form a maleimide derivative.

- Esterification: The maleimide derivative undergoes esterification with N-hydroxysuccinimide to yield 3-Maleimidobenzoic acid N-hydroxysuccinimide ester.

- Purification: The product is purified through recrystallization or chromatography techniques to achieve high purity levels (≥ 95%) .

3-Maleimidobenzoic acid N-hydroxysuccinimide ester has several key applications:

- Protein Labeling: Used in bioconjugation to label proteins for various analytical techniques.

- Enzyme Immunoassays: Facilitates the development of enzyme-linked immunosorbent assays (ELISA) by crosslinking enzymes to antibodies.

- Drug Delivery Systems: Employed in creating stable conjugates for targeted delivery of therapeutics.

- Vaccine Development: Utilized in linking antigens to carriers for improved immune response .

Studies on the interactions of 3-Maleimidobenzoic acid N-hydroxysuccinimide ester focus on its reactivity with various biomolecules, particularly proteins containing free thiol or amine groups. These interactions are essential for understanding how this compound can be effectively used in bioconjugation strategies. Research indicates that the efficiency of coupling reactions can be influenced by factors such as pH, temperature, and the presence of other reactive groups within the target biomolecules .

Several compounds share similarities with 3-Maleimidobenzoic acid N-hydroxysuccinimide ester, particularly in their use as crosslinkers or coupling agents. Here are some notable examples:

Uniqueness of 3-Maleimidobenzoic Acid N-Hydroxysuccinimide Ester: Its distinctive feature lies in its balance between hydrophobicity and reactivity, enabling efficient coupling while maintaining stability under physiological conditions. This makes it particularly advantageous for applications requiring robust conjugate formation without compromising biological activity .

The maleimide fragment undergoes conjugate Michael addition with deprotonated sulfhydryl nucleophiles to give thioether succinimides. Kinetic studies using β-mercaptoethanol as model thiol report bimolecular rate constants from 1 × 10² to 1 × 10⁴ L mol⁻¹ s⁻¹ between potential of hydrogen 6.5 and 7.5, reflecting the approximate ten-fold increase in thiolate population per unit potential of hydrogen [6] [7] [8].

| Thiol nucleophile | Potential of hydrogen | Second-order rate constant / L mol⁻¹ s⁻¹ |

|---|---|---|

| β-mercaptoethanol | 6.8 | 2.3 × 10² [6] |

| β-mercaptoethanol | 7.4 | 7.3 × 10² [7] |

| Glutathione | 7.4 | 1.0 × 10² [9] |

Electron-withdrawing N-substituents on the maleimide accelerate both thiol addition and the subsequent ring-opening hydrolysis that “locks” the conjugate. For example, an N-aryl maleimide ring in 3-Maleimidobenzoic acid N-hydroxysuccinimide ester opens with a half-life of approximately one hour at potential of hydrogen 7.4 and twenty-two degrees Celsius, compared with more than one day for aliphatic maleimides [9] [10]. The ring-opened maleamic acid thioether is resistant to thiol exchange, providing long-term conjugate integrity in plasma [11] [12].

Mechanistic sequence

- Reversible thiolate 1,4-addition forms a thiosuccinimide.

- Slow base-catalysed succinimide ring opening yields a stable maleamic acid.

- If ring opening is delayed, endogenous thiols such as glutathione can displace the linker, regenerating free 3-Maleimidobenzoic acid N-hydroxysuccinimide ester [9] [12].

Hydrolytic Stability under Physiological Conditions

At physiological potential of hydrogen 7.4 and thirty-seven degrees Celsius the two reactive termini display markedly different lifetimes:

| Functional group | Half-life in phosphate-buffered saline, thirty-seven °C | Predominant process | References |

|---|---|---|---|

| N-hydroxysuccinimide carbonyl | <10 min (activation), ≈40 min (hydrolysis) | Hydrolysis to carboxylate | [3] [5] |

| Maleimide ring (unconjugated) | ≈3 h | Hydrolytic addition of water across the double bond | [10] [13] |

| Maleimide–thiol thiosuccinimide adduct | >24 h if ring-opened; ≤8 h if ring-closed | Retro-Michael thiol exchange or stabilising ring opening | [11] [9] |

Thus, in biological buffers the N-hydroxysuccinimide moiety must react immediately, whereas the maleimide window for cysteine conjugation remains open for several hours. After coupling, intentional mild alkalinisation (potential of hydrogen 8.0 for one hour) suffices to promote ring opening and render the thioether resistant to displacement [9].

Thermodynamic Perspective

Activation of the N-hydroxysuccinimide ester is enthalpically favoured (formation of a strong amide bond) but becomes entropically disfavoured as hydrolysis competes at higher alkalinity; the free-energy minimum for selective aminolysis therefore lies near neutral conditions [1] [4].

Maleimide conjugation is driven by the high electrophilicity of the double bond (ΔG‡ ≈ 45 kJ mol⁻¹ at twenty-five °C), giving diffusion-controlled rates in mildly basic media [6] [7]. Subsequent succinimide ring opening further lowers free energy, irreversibly stabilising the adduct [9].

Overall, 3-Maleimidobenzoic acid N-hydroxysuccinimide ester displays a kinetic hierarchy: rapid N-hydroxysuccinimide activation, intermediate maleimide thiol addition, and slow maleimide hydrolysis. Controlling potential of hydrogen and reaction sequence exploits this hierarchy to achieve dual-selective bioconjugation without premature self-quenching.

Purity

Exact Mass

Appearance

Storage

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Xue X, Li D, Yu J, Ma G, Su Z, Hu T. Phenyl linker-induced dense PEG conformation improves the efficacy of C-terminally monoPEGylated staphylokinase. Biomacromolecules. 2013 Feb 11;14(2):331-41. doi: 10.1021/bm301511w. Epub 2013 Jan 18. PubMed PMID: 23301655.

3: Söllner T, Rassow J, Wiedmann M, Schlossmann J, Keil P, Neupert W, Pfanner N. Mapping of the protein import machinery in the mitochondrial outer membrane by crosslinking of translocation intermediates. Nature. 1992 Jan 2;355(6355):84-7. PubMed PMID: 1530986.

4: Kühn-Hölsken E, Lenz C, Dickmanns A, Hsiao HH, Richter FM, Kastner B, Ficner R, Urlaub H. Mapping the binding site of snurportin 1 on native U1 snRNP by cross-linking and mass spectrometry. Nucleic Acids Res. 2010 Sep;38(16):5581-93. doi: 10.1093/nar/gkq272. Epub 2010 Apr 26. PubMed PMID: 20421206; PubMed Central PMCID: PMC2938196.

5: Bartegi A, Roustan C, Bertrand R, Kassab R, Fattoum A. Interaction of caldesmon with actin subdomain-2. Eur J Biochem. 1998 Jun 15;254(3):571-9. PubMed PMID: 9688268.

6: Walker LM, Sack FD. Microfilament distribution in protonemata of the moss Ceratodon. Protoplasma. 1995;189(3-4):229-37. PubMed PMID: 11539384.

7: Chen F, Nielsen S, Zenobi R. Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents. J Mass Spectrom. 2013 Jul;48(7):807-12. doi: 10.1002/jms.3224. PubMed PMID: 23832936.

8: Cruz LJ, Iglesias E, Aguilar JC, Quintana D, Garay HE, Duarte C, Reyes O. Study of different coupling agents in the conjugation of a V3-based synthetic MAP to carrier proteins. J Pept Sci. 2001 Sep;7(9):511-8. PubMed PMID: 11587190.

9: Di Bernardo S, Yagi T. Direct interaction between a membrane domain subunit and a connector subunit in the H(+)-translocating NADH-quinone oxidoreductase. FEBS Lett. 2001 Nov 23;508(3):385-8. PubMed PMID: 11728457.

10: Jones MN. Use of liposomes to deliver bactericides to bacterial biofilms. Methods Enzymol. 2005;391:211-28. PubMed PMID: 15721384.

11: Wang L, Liu YM, Li Y. Comparison of F-actin fluorescent labeling methods in pollen tubes of Lilium davidii. Plant Cell Rep. 2005 Jul;24(5):266-70. Epub 2005 Mar 15. PubMed PMID: 16021524.

12: Hozumi T, Miki M, Higashi-Fujime S. Maleimidobenzoyl actin: its biochemical properties and in vitro motility. J Biochem. 1996 Jan;119(1):151-6. PubMed PMID: 8907189.

13: Wiedemann N, Pfanner N, Ryan MT. The three modules of ADP/ATP carrier cooperate in receptor recruitment and translocation into mitochondria. EMBO J. 2001 Mar 1;20(5):951-60. PubMed PMID: 11230119; PubMed Central PMCID: PMC145466.

14: Hancock DC, O'Reilly NJ, Evan GI. Synthesis of peptides for use as immunogens. Methods Mol Biol. 1998;80:69-79. PubMed PMID: 9664364.

15: Cserpán I, Udvardy A. The mechanism of nuclear transport of natural or artificial transport substrates in digitonin-permeabilized cells. J Cell Sci. 1995 May;108 ( Pt 5):1849-61. PubMed PMID: 7657709.

16: Capala J, Barth RF, Bendayan M, Lauzon M, Adams DM, Soloway AH, Fenstermaker RA, Carlsson J. Boronated epidermal growth factor as a potential targeting agent for boron neutron capture therapy of brain tumors. Bioconjug Chem. 1996 Jan-Feb;7(1):7-15. PubMed PMID: 8741985.

17: Neurath AR, Strick N, Kolbe H, Kieny MP, Girard M, Jiang S. Confronting the hypervariability of an immunodominant epitope eliciting virus neutralizing antibodies from the envelope glycoprotein of the human immunodeficiency virus type 1 (HIV-1)--II. Synthetic peptides linked to HIV-1 carrier proteins gag and nef. Mol Immunol. 1991 Sep;28(9):965-73. PubMed PMID: 1717841.

18: Barth RF, Adams DM, Soloway AH, Alam F, Darby MV. Boronated starburst dendrimer-monoclonal antibody immunoconjugates: evaluation as a potential delivery system for neutron capture therapy. Bioconjug Chem. 1994 Jan-Feb;5(1):58-66. PubMed PMID: 8199235.

19: Jiang FN, Jiang S, Liu D, Richter A, Levy JG. Development of technology for linking photosensitizers to a model monoclonal antibody. J Immunol Methods. 1990 Nov 6;134(1):139-49. PubMed PMID: 2230147.

20: Thondawada M, Wadhwani AD, S Palanisamy D, Rathore HS, Gupta RC, Chintamaneni PK, Samanta MK, Dubala A, Varma S, Krishnamurthy PT, Gowthamarajan K. An effective treatment approach of DPP-IV inhibitor encapsulated polymeric nanoparticles conjugated with anti-CD-4 mAb for type 1 diabetes. Drug Dev Ind Pharm. 2018 Jul;44(7):1120-1129. doi: 10.1080/03639045.2018.1438460. Epub 2018 Feb 21. PubMed PMID: 29430979.